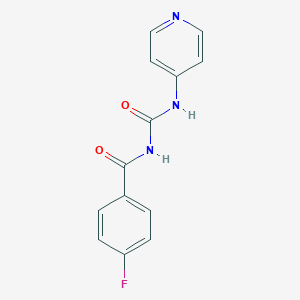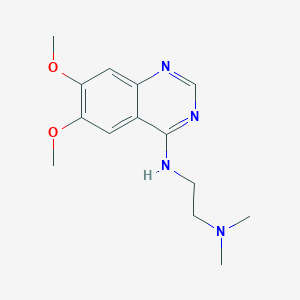![molecular formula C9H14N2OS B256154 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is metabolized in the body to form MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it interferes with mitochondrial function and leads to cell death.
Biochemical and Physiological Effects:
The neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ have been extensively studied. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been shown to cause a rapid and irreversible loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum. This results in motor deficits that are similar to those observed in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying Parkinson's disease and developing potential treatments. However, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is limited by its toxicity and potential for off-target effects.
Direcciones Futuras
There are several potential directions for future research on 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another area of interest is the investigation of the neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ on other brain regions and cell types. Additionally, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in combination with other compounds may provide new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can be synthesized through a multistep process that involves the reaction of 2-methyl-1,3-thiazol-4-ylmethanol with 2-bromo-2-methylpropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide.
Aplicaciones Científicas De Investigación
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been widely used in scientific research to study its potential therapeutic benefits. One of the most notable applications of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is in the study of Parkinson's disease. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is known to selectively destroy dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This makes 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide a useful tool for studying the disease and developing potential treatments.
Propiedades
Nombre del producto |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
|---|---|
Fórmula molecular |
C9H14N2OS |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6(2)9(12)10-4-8-5-13-7(3)11-8/h5-6H,4H2,1-3H3,(H,10,12) |
Clave InChI |
QMLXSLDKEYTZFT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
SMILES canónico |
CC1=NC(=CS1)CNC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
![N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)